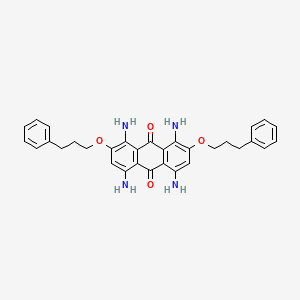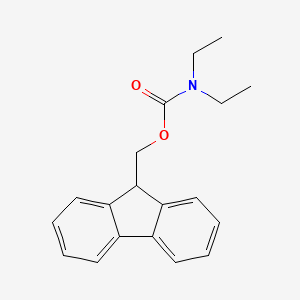
Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a 2,4-difluorobenzyl group attached to the nitrogen atom at position 1, and a methyl ester group at position 3. The presence of the difluorobenzyl group imparts unique chemical properties to the compound, making it of interest in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 2,4-difluorobenzylamine with a suitable pyridazine precursor. One common method involves the condensation of 2,4-difluorobenzylamine with a pyridazine-3-carboxylic acid derivative under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available raw materialsThe reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzyl group enhances the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Methyl 1-(2,4-dibromobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Methyl 1-(2,4-dimethylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Methyl 1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H10F2N2O3 |
|---|---|
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
methyl 1-[(2,4-difluorophenyl)methyl]-6-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C13H10F2N2O3/c1-20-13(19)11-4-5-12(18)17(16-11)7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3 |
InChI-Schlüssel |
UKJWPIXGNXDUDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN(C(=O)C=C1)CC2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-Benzyl-7-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127495.png)


![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)







![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)

